

Application Note: Quantification of Florfenicol in Biological Matrices using UHPLC-MS/MS

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Compound of Interest

Compound Name: *ent-Florfenicol-d3*

Cat. No.: B12421759

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Abstract

This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of florfenicol and its major metabolite, florfenicol amine, in various biological matrices. Florfenicol is a broad-spectrum synthetic antibiotic frequently used in veterinary medicine.[1][2] Monitoring its residue levels in animal-derived food products is crucial for consumer safety and regulatory compliance. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers, scientists, and professionals in drug development and food safety.

Introduction

Florfenicol (FF) is a structural analogue of thiamphenicol and chloramphenicol that inhibits protein synthesis in bacteria.[1] It is widely used for treating bacterial infections in cattle, swine, poultry, and aquaculture.[1][2] Due to its extensive use, regulatory agencies worldwide have established maximum residue limits (MRLs) for florfenicol in food products of animal origin.[3] The marker residue for florfenicol is often defined as the sum of florfenicol and its metabolites, measured as florfenicol amine (FFA).[3][4][5] Therefore, a reliable analytical method capable of

quantifying both florfenicol and florfenicol amine is essential. This UHPLC-MS/MS method provides the necessary sensitivity, selectivity, and accuracy for this purpose.

Experimental

Sample Preparation

The sample preparation protocol varies depending on the matrix. Below are detailed procedures for different biological samples.

1.1. Animal Tissues (Muscle, Kidney, Liver)[4][5][6]

- Homogenization: Weigh 2 g of tissue and homogenize it.
- Hydrolysis (for total florfenicol): To determine the total florfenicol content (including metabolites), an acid hydrolysis step is required to convert metabolites to florfenicol amine. [3][4][6] Add 5 mL of 6M HCl to the homogenized tissue and incubate at 90°C for 2 hours.[3]
- Extraction:
 - For florfenicol and florfenicol amine without hydrolysis, or after the hydrolysis step, allow the sample to cool.
 - Adjust the pH to ≥ 12.5 with 30% NaOH.[3]
 - Add 10 mL of ethyl acetate, vortex for 10 minutes, and centrifuge.
 - Collect the supernatant (organic layer).
- Evaporation and Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.[7][8] Reconstitute the residue in 1 mL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile).[9]
- Filtration: Filter the reconstituted sample through a 0.22 μm syringe filter before injection into the UHPLC system.[9]

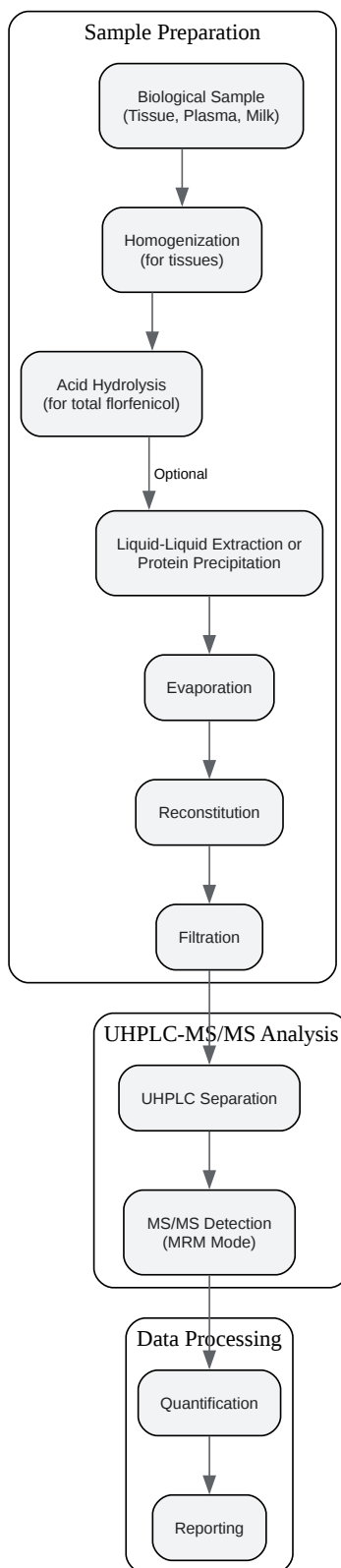
1.2. Serum and Seminal Plasma[1][10]

- Protein Precipitation: To 100 μ L of serum or seminal plasma, add 300 μ L of acetonitrile containing the internal standard (e.g., florfenicol-d3).
- Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at high speed (e.g., 13,000 rcf) for 10 minutes.
- Dilution and Filtration: Take the supernatant, dilute it if necessary with the initial mobile phase, and filter through a 0.22 μ m syringe filter.

1.3. Milk[11][12][13]

- Extraction: To 5 mL of milk, add 10 mL of ethyl acetate.
- Vortex and Centrifuge: Vortex for 5 minutes and centrifuge for 10 minutes.
- Evaporation and Reconstitution: Transfer the upper ethyl acetate layer to a new tube and evaporate to dryness under nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase.
- Filtration: Filter the sample through a 0.22 μ m syringe filter.

Experimental Workflow Diagram



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Caption: General workflow for florfenicol quantification.

UHPLC-MS/MS Conditions

2.1. UHPLC System

- Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 μm , 2.1 x 100 mm) is commonly used.[1]
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution: A typical gradient starts at 10% B, increases to 90% B over 5 minutes, holds for 1 minute, and then returns to initial conditions for re-equilibration.[7]
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 μL .

2.2. Mass Spectrometer

- Ionization Mode: Electrospray Ionization (ESI), positive mode for florfenicol amine and negative mode for florfenicol.[1]
- Scan Type: Multiple Reaction Monitoring (MRM).
- Source Temperature: 150 °C.[1]
- Desolvation Temperature: 600 °C.[1]
- Capillary Voltage: 3.0 kV.
- MRM Transitions: The specific precursor and product ions for florfenicol, florfenicol amine, and the internal standard should be optimized. Typical transitions are listed in the table below.

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)
Florfenicol	356.0	336.0	185.0
Florfenicol Amine	248.1	151.1	105.1
Florfenicol-d3 (IS)	359.0	339.0	187.0

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Linearity

Calibration curves were constructed using matrix-matched standards. The method demonstrated excellent linearity over the tested concentration ranges, with correlation coefficients (R^2) consistently greater than 0.99.[1]

Sensitivity

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3 and 10, respectively. The method is highly sensitive, allowing for the detection and quantification of florfenicol and its metabolite at levels below the established MRLs.

Matrix	Compound	LOD ($\mu\text{g}/\text{kg}$)	LOQ ($\mu\text{g}/\text{kg}$)
Bovine Muscle	Florfenicol	0.1	0.3
Florfenicol Amine	0.05	0.15	
Milk	Florfenicol	0.25	0.75
Florfenicol Amine	0.5	1.5	
Serum	Florfenicol	0.02	0.05
Florfenicol Amine	0.001	0.002	

Accuracy and Precision

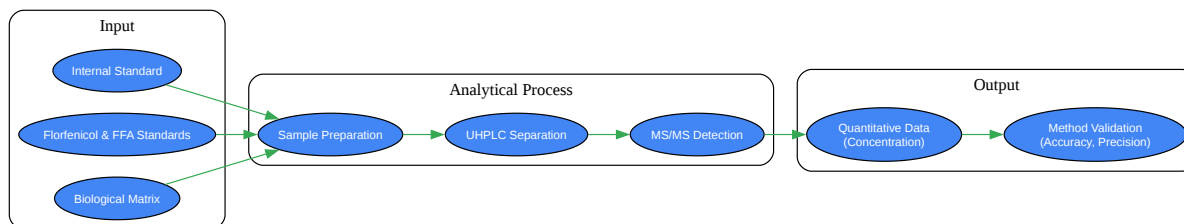
Accuracy was evaluated through recovery studies by spiking blank matrices with known concentrations of the analytes. Precision was assessed by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision). The results, presented as percentage recovery and relative standard deviation (RSD), were within the acceptable ranges.

Matrix	Spiked Conc. (µg/kg)	Recovery (%)	Intra-day RSD (%)	Inter-day RSD (%)
Bovine Muscle	1	95.2	4.5	6.8
	10	98.7	3.2	5.1
Milk	2	92.8	5.1	7.3
	20	96.5	4.0	6.2
Serum	0.1	101.5	2.8	4.5
	1	99.8	2.1	3.9

Conclusion

The described UHPLC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of florfenicol and florfenicol amine in various biological matrices. The sample preparation protocols are straightforward, and the chromatographic run time is short, allowing for high-throughput analysis. This method is well-suited for routine monitoring of florfenicol residues in food products and for pharmacokinetic studies in veterinary drug development.

Logical Relationship of Method Components



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Caption: Relationship between analytical components.

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